Cas no 103733-49-9 (Quinapril diketopiperazine)
Quinapril diketopiperazine structure
Product Name:Quinapril diketopiperazine
CAS-nummer:103733-49-9
MF:C25H28N2O4
MW:420.500826835632
CID:184442
PubChem ID:29986779
Update Time:2025-10-31
Quinapril diketopiperazine Chemische en fysische eigenschappen
Naam en identificatie
-
- Quinapril diketopiperazine
- Quinapril Related Compound A
- QUINAPRIL RELATED COMPOUND A (50 MG) (ETHYL[3S-[2(R*),3A,11A BETA]]-1,3,4,6,11,11A-HEXAHYDRO-3-METHYL-1,4-DIOXO-ALPHA-(2-PHENY-LETHYL)-2H-PYRAZINO[1,2-B]ISOQUINOLINE-2-ACETATE)
- Quinapril Diketopipe
- ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate
- (αS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic acid ethyl ester
- (alphaS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic acid ethyl ester
- PD 109488
- Quinapril USP RC A
- Quinapril EP Impurity D
- (aS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-β]isoquinoline-2-acetic Acid
- (aS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-a-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic Acid
- (αS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-Methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic Acid
- Ethyl [3S-[2(R*),3a,11a beta]]-1,3,4,6,11,11a-hexahydro-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetate
- UNII-482564RI35
- Q27259095
- HY-114547
- PD-109488
- Ethyl (2S)-2-[(3S,11aS)-3-Methyl-1,4-dioxo-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate
- (alphaS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic Acid
- 2H-PYRAZINO(1,2-B)ISOQUINOLINE-2-ACETIC ACID, 1,3,4,6,11,11A-HEXAHYDRO-3-METHYL-1,4-DIOXO-.ALPHA.-(2-PHENYLETHYL)-, ETHYL ESTER, (.ALPHA.S,3S,11AS)-
- ETHYL (2S)-2-((3S,11AS)-3-METHYL-1,4-DIOXO-1,3,4,6,11,11AHEXAHYDRO-2H-PYRAZINO(1,2-B)ISOQUINOLIN-2-YL)-4-PHENYLBUTANOATE
- 103733-49-9
- PD109488
- ETHYL(3S-(2(R*),3A,11A BETA))-1,3,4,6,11,11A-HEXAHYDRO-3-METHYL-1,4-DIOXO-ALPHA-(2-PHENYLETHYL)-2H-PYRAZINO(1,2-B)ISOQUINOLINE-2-ACETATE
- (-)-PD-109488
- 482564RI35
- AKOS027324520
- DTXSID20146035
- QUINAPRIL HYDROCHLORIDE IMPURITY D [EP IMPURITY]
- CS-0063396
- J-001028
- 2H-Pyrazino(1,2-b)isoquinoline-2-acetic acid, 1,3,4,6,11,11a-hexahydro-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-, ethyl ester, (3S-(2(R*),3alpha-11abeta))-
- (S)-Ethyl 2-((3S,11aS)-3-methyl-1,4-dioxo-3,4,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinolin-2(6H)-yl)-4-phenylbutanoate
- DB-254638
- QUINAPRIL HYDROCHLORIDE IMPURITY D (EP IMPURITY)
- 2H-PYRAZINO(1,2-B)ISOQUINOLINE-2-ACETIC ACID, 1,3,4,6,11,11A-HEXAHYDRO-3-METHYL-1,4-DIOXO-ALPHA-(2-PHENYLETHYL)-, ETHYL ESTER, (ALPHAS,3S,11AS)-
- DTXCID5068526
-
- Inchi: 1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1
- InChI-sleutel: NDDYKENLGBOEPD-HSQYWUDLSA-N
- LACHT: O=C1[C@@H]2CC3C=CC=CC=3CN2C([C@H](C)N1[C@H](C(=O)OCC)CCC1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 420.20500
- Monoisotopische massa: 420.20490738g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 7
- Complexiteit: 674
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 66.9Ų
Experimentele eigenschappen
- Dichtheid: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Oplosbaarheid: Insuluble (6.3E-3 g/L) (25 ºC),
- PSA: 66.92000
- LogboekP: 2.61090
Quinapril diketopiperazine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at recommended temperature
Quinapril diketopiperazine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | Q670005-1mg |
Quinapril Diketopiperazine |
103733-49-9 | 1mg |
$ 167.00 | 2023-04-15 | ||
| TRC | Q670005-10mg |
Quinapril Diketopiperazine |
103733-49-9 | 10mg |
$ 1309.00 | 2023-04-15 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1593412-50MG |
Quinapril Related Compound A |
103733-49-9 | 50mg |
¥10902.39 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1593412-50MG |
103733-49-9 | 50MG |
¥15211.09 | 2023-01-05 | |||
| SHENG KE LU SI SHENG WU JI SHU | sc-208192-1 mg |
Quinapril Diketopiperazine, |
103733-49-9 | 1mg |
¥2,482.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208192-1mg |
Quinapril Diketopiperazine, |
103733-49-9 | 1mg |
¥2482.00 | 2023-09-05 | ||
| Chemenu | CM144182-100mg |
ethyl (S)-2-((3S,11aS)-3-methyl-1,4-dioxo-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate |
103733-49-9 | 95% | 100mg |
$2302 | 2023-11-26 | |
| A2B Chem LLC | AD80090-1mg |
Quinapril Diketopiperazine |
103733-49-9 | 1mg |
$1144.00 | 2024-04-20 | ||
| A2B Chem LLC | AD80090-5mg |
Quinapril Diketopiperazine |
103733-49-9 | 5mg |
$2550.00 | 2024-04-20 |
Quinapril diketopiperazine Gerelateerde literatuur
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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